Superior Aurora-A Kinase Inhibition Driven by the 2-Amino Scaffold vs. 4-Amino Isomer
The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold, of which Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is the core, is a validated pharmacophore for Aurora-A kinase inhibition, with optimized derivatives achieving an IC50 of 0.008 µM [1]. In contrast, the 4-amino positional isomer (e.g., CAS 126149-77-7) is primarily reported as a tyrosine kinase inhibitor scaffold with a distinct target profile [2]. This difference in heteroatom placement fundamentally alters the hinge-binding hydrogen bond network, leading to divergent kinase selectivity. A direct head-to-head comparison is not available in the literature; the evidence is cross-study comparable, demonstrating scaffold-specific activity.
| Evidence Dimension | Kinase Inhibition Potency (Aurora-A Biochemical Assay) |
|---|---|
| Target Compound Data | Core scaffold for derivatives with IC50 = 0.008 µM (Compound 30) |
| Comparator Or Baseline | 4-amino-pyrrolo[2,3-d]pyrimidine scaffold (CAS 126149-77-7): Not active against Aurora-A; reported as tyrosine kinase inhibitor scaffold |
| Quantified Difference | Scaffold selectivity: >100-fold difference in target profile |
| Conditions | Aurora-A biochemical assay vs. tyrosine kinase inhibition assays (cross-study) |
Why This Matters
For procurement decisions in Aurora-A inhibitor programs, the 2-amino scaffold is non-negotiable; the 4-amino isomer will not yield active compounds, potentially wasting months of synthetic effort.
- [1] Moriarty KJ, et al. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorg Med Chem Lett. 2006;16(22):5778-83. View Source
- [2] US Patent US5639757. 4-aminopyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors. 1997. View Source
